1-(2-Fluoro-4-methyl-5-nitrophenyl)ethan-1-one
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Overview
Description
1-(2-Fluoro-4-methyl-5-nitrophenyl)ethan-1-one is an organic compound with a unique structure that includes a fluoro, methyl, and nitro group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Fluoro-4-methyl-5-nitrophenyl)ethan-1-one typically involves the nitration of 2-fluoro-4-methylacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the phenyl ring .
Chemical Reactions Analysis
1-(2-Fluoro-4-methyl-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
1-(2-Fluoro-4-methyl-5-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methyl-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can influence the compound’s reactivity and binding affinity to target proteins.
Comparison with Similar Compounds
1-(2-Fluoro-4-methyl-5-nitrophenyl)ethan-1-one can be compared to similar compounds such as:
2-Fluoro-4-methyl-5-nitrophenylboronic acid: This compound shares a similar structure but has a boronic acid group instead of an ethanone group.
2-Fluoro-4-methyl-5-nitrobenzene: This compound lacks the ethanone group, making it less reactive in certain chemical reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8FNO3 |
---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-(2-fluoro-4-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8FNO3/c1-5-3-8(10)7(6(2)12)4-9(5)11(13)14/h3-4H,1-2H3 |
InChI Key |
GOLTXBASTCAOKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)C)F |
Origin of Product |
United States |
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